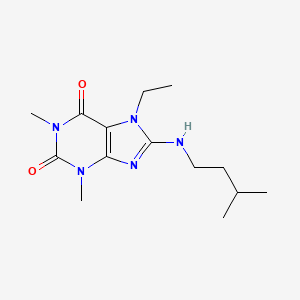
7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative. Purines are vital compounds in biology, as they make up part of the structure of nucleic acids (DNA and RNA). This specific compound has particular interest in medicinal chemistry due to its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step procedure starting with a purine precursor, followed by a series of alkylation and amination reactions. The key step often involves the selective alkylation of the purine nucleus to introduce the ethyl and isopentylamino groups, followed by methylation at the 1 and 3 positions. These reactions are usually conducted under controlled temperatures and with the use of various organic solvents. Industrial Production Methods: Industrially, the production often scales up using batch reactors with precise control over reaction conditions to ensure high yield and purity. Process optimization might involve adjusting solvent types, reagent concentrations, and reaction times.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes oxidation and reduction reactions, nucleophilic substitution, and electrophilic substitution. Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used for oxidation. Reducing agents such as lithium aluminum hydride or sodium borohydride facilitate reduction. Substitution reactions often employ nucleophiles like amines or thiols and electrophiles such as alkyl halides under moderate to high temperatures. Major Products: From oxidation, products may include oxidized derivatives at the nitrogen or oxygen positions. Reduction often leads to reduced forms of the compound, while substitution reactions yield various substituted purine derivatives.
Aplicaciones Científicas De Investigación
In chemistry, it is used to study nucleophilic and electrophilic substitution reactions. In biology, it serves as a tool to investigate enzyme interactions involving purine analogs. In medicine, this compound has been explored for its potential as an antiviral, anticancer, and anti-inflammatory agent. In industry, it is used in the synthesis of other complex organic molecules and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves binding to specific enzymes or receptors, thereby modulating their activity. Molecular targets include adenosine receptors and enzymes like phosphodiesterases. The pathways involved typically relate to signal transduction and cellular metabolism.
Comparación Con Compuestos Similares
Compared to other purine derivatives, this compound's unique structural features, such as the isopentylamino group, confer distinct biological activities. Similar compounds include caffeine, theophylline, and theobromine, all of which differ primarily in their alkyl and amine substituents on the purine ring. These subtle differences can significantly impact their pharmacological profiles and uses.
Propiedades
IUPAC Name |
7-ethyl-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-6-19-10-11(16-13(19)15-8-7-9(2)3)17(4)14(21)18(5)12(10)20/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUMCCRCWJWIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCCC(C)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2889374.png)
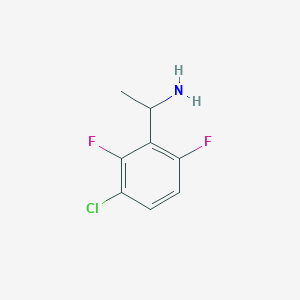
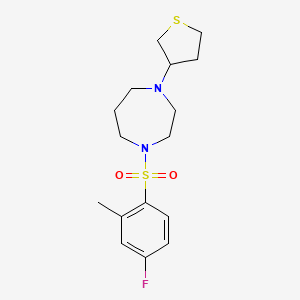
![4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2889379.png)
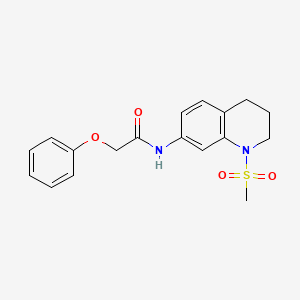
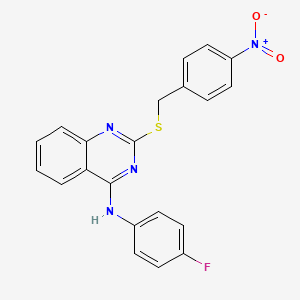
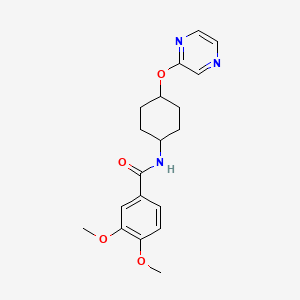
![methyl 2-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}benzoate](/img/structure/B2889386.png)
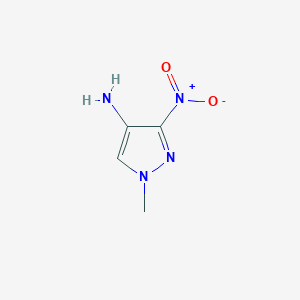
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2889389.png)
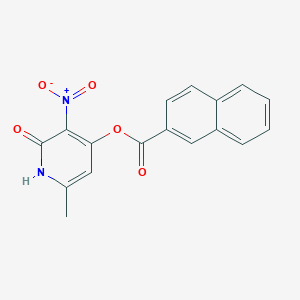
![4-(dimethylsulfamoyl)-N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2889392.png)
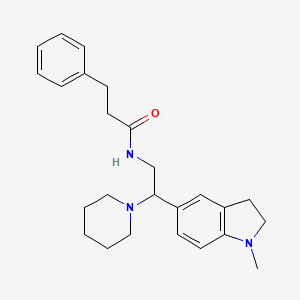
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide](/img/structure/B2889396.png)
